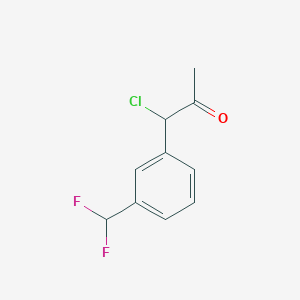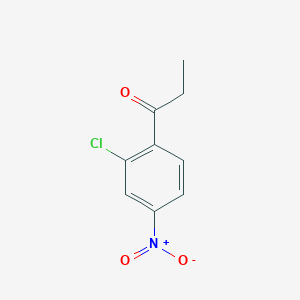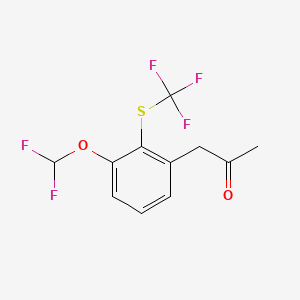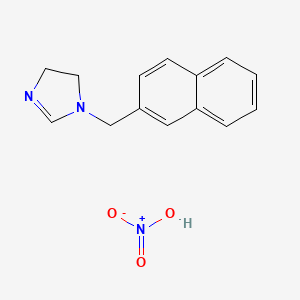
1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid is a compound that combines the structural features of naphthalene and imidazole with nitric acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The naphthalene moiety is known for its aromatic properties, while the imidazole ring is a common structural motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole typically involves the reaction of naphthalene derivatives with imidazole precursors. One common method is the alkylation of imidazole with naphthalen-2-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2-carboxylic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the naphthalene moiety is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Naphthalene-2-carboxylic acid derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole and naphthalene derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the naphthalene moiety can intercalate with DNA, leading to potential applications in cancer therapy. The nitric acid component may contribute to the compound’s reactivity and ability to form reactive nitrogen species.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: This compound also contains a naphthalene moiety and is used in similar applications.
N-Substituted 4-sulfamoylbenzoic acid derivatives: These compounds share structural similarities and are investigated for their enzyme inhibitory properties.
Uniqueness
1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole is unique due to its combination of naphthalene and imidazole structures, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H15N3O3 |
|---|---|
Molekulargewicht |
273.29 g/mol |
IUPAC-Name |
1-(naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid |
InChI |
InChI=1S/C14H14N2.HNO3/c1-2-4-14-9-12(5-6-13(14)3-1)10-16-8-7-15-11-16;2-1(3)4/h1-6,9,11H,7-8,10H2;(H,2,3,4) |
InChI-Schlüssel |
UDPKSNPPLHJOPF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C=N1)CC2=CC3=CC=CC=C3C=C2.[N+](=O)(O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


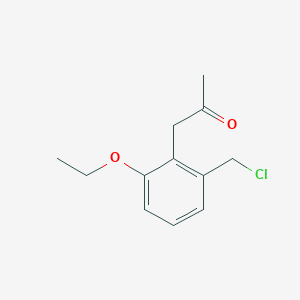
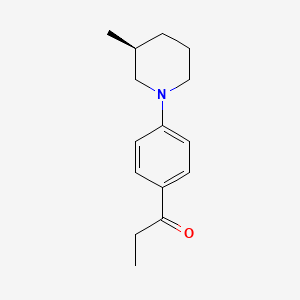

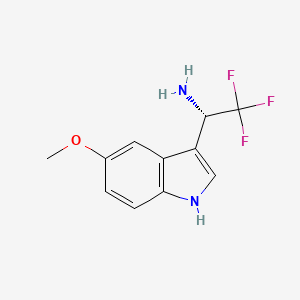
![[3-Chloro-2-(2,4,6-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14054245.png)

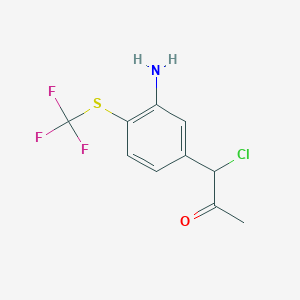

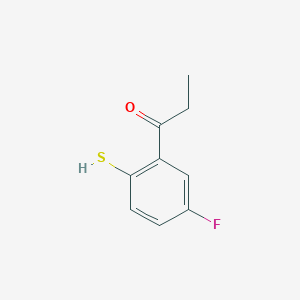
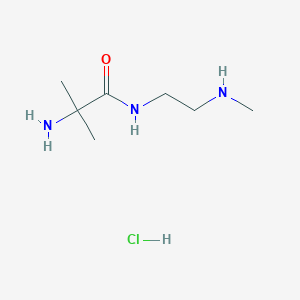
![Tert-butyl 4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]-2-(1,3-thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate](/img/structure/B14054289.png)
